![molecular formula C12H20N2O3 B1397158 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine CAS No. 1218915-54-8](/img/structure/B1397158.png)
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine
Overview
Description
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine is a complex organic compound characterized by the presence of an isoxazole ring, a tetrahydropyran moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[1,1-Dimethyl-2-(tetrahydrofuran-2-yloxy)-ethyl]-isoxazol-5-ylamine
- 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-propyl]-isoxazol-5-ylamine
- 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-butyl]-isoxazol-5-ylamine
Uniqueness
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. Its tetrahydropyran moiety, in particular, provides stability and enhances its potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound's structure includes a tetrahydropyran moiety, which has been associated with various biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- IUPAC Name : 3-[2-methyl-1-(oxan-2-yloxy)propan-2-yl]-1,2-oxazol-5-amine
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.3 g/mol
- CAS Number : 1218915-54-8
Antimicrobial Activity
The antimicrobial potential of related compounds containing tetrahydropyran rings has been documented. In studies involving similar structures, compounds exhibited significant antibacterial and antifungal activities. For instance, the minimal inhibitory concentration (MIC) values were reported to range from 0.20 to 3.25 mg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
4e | 0.20 | Trichophyton mentagrophytes |
4b | 0.50 | Staphylococcus aureus |
4d | 0.80 | Escherichia coli |
Anticancer Activity
The anticancer properties of compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines. For example, certain tetrahydropyrimidine derivatives demonstrated notable cytotoxicity against HeLa and MDA-MB-231 cell lines . The best-performing compounds showed IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4b | HeLa | 5.00 |
4k | MDA-MB-231 | 7.50 |
4g | K562 | 6.00 |
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, enzyme inhibition studies have shown that related compounds can inhibit α-glucosidase, an important target for managing diabetes. The most active derivatives reported IC50 values ranging from 6.539 to 11.27 µM .
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
4g | α-glucosidase | 6.539 |
4f | α-glucosidase | 8.00 |
Case Studies and Research Findings
- Dual Activity Evaluation : A study evaluated the dual activity of tetrahydropyrimidines against microbial strains and cancer cells, finding that certain derivatives possessed both antibacterial and anticancer properties . The mechanism of action was linked to their ability to disrupt cellular functions in pathogens and cancer cells.
- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications in the alkyl substituents on the tetrahydropyran ring significantly influenced biological activity. For instance, increasing the size of substituents generally enhanced antimicrobial efficacy.
- Pharmacokinetic Considerations : The structural features of isoxazole-containing compounds suggest potential metabolic transformations that could affect their pharmacokinetic profiles. Understanding these transformations is crucial for developing effective therapeutic agents.
Properties
IUPAC Name |
3-[2-methyl-1-(oxan-2-yloxy)propan-2-yl]-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,9-7-10(13)17-14-9)8-16-11-5-3-4-6-15-11/h7,11H,3-6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEQCJHCPZARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1CCCCO1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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